2-Fluorocyclobutane-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
2-fluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H2,7,8) |
InChI Key |
KDLKMUIQDUJRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)N)F |
Origin of Product |
United States |
Reactivity and Reaction Mechanism Studies
Mechanistic Pathways of Cyclobutane (B1203170) Ring Formation and Transformationbohrium.comacs.org
The construction and subsequent modification of the fluorinated cyclobutane core are governed by intricate mechanistic pathways. These routes often involve transition-metal catalysis to overcome the high activation barriers associated with forming four-membered rings. researchgate.net Understanding these pathways is essential for developing efficient and selective synthetic methods.
Reaction Initiation and Catalytic Cyclesbohrium.combohrium.comnih.gov
The synthesis of chiral fluorinated cyclobutanes is frequently initiated through catalytic processes that activate precursors for cyclization or functionalization. A prominent example is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.comnih.gov
The catalytic cycle typically begins with the coordination of the rhodium catalyst, often complexed with a chiral ligand, to the cyclobutene (B1205218) substrate. This is followed by the oxidative addition of a boron reagent, such as pinacolborane (HBPin). The subsequent migratory insertion of the olefin into the rhodium-hydride bond is a key step that forms the cyclobutyl-rhodium intermediate. Finally, reductive elimination releases the borylated cyclobutane product and regenerates the active rhodium catalyst, allowing it to re-enter the cycle. bohrium.comthieme-connect.de The entire process is designed to be efficient and mild, enabling the construction of these complex scaffolds under controlled conditions. bohrium.comnih.gov
Intermediates and Transition Statesbohrium.comacs.orgresearchgate.net
The journey from starting materials to the final product involves several transient species whose stability and structure dictate the reaction's outcome. In rhodium-catalyzed hydroboration, chiral gem-difluorinated α-boryl cyclobutanes are formed as key, versatile intermediates. bohrium.combohrium.com These organoboron compounds can be isolated or used in situ for further transformations, providing a platform for creating a diversity of enantioenriched fluorinated cyclobutane derivatives. nih.gov
In other cyclobutane-forming reactions, such as those involving C–H functionalization, the mechanism may involve the formation of a metallacyclic intermediate. The stability of these intermediates and the transition states for their formation and subsequent reactions are crucial for selectivity. acs.org For instance, in some photocycloadditions, a photogenerated catalyst promotes a one-electron reduction of an enone substrate, leading to a radical anion intermediate that undergoes cycloaddition. organic-chemistry.org The nature of these intermediates is often probed through a combination of experimental studies and theoretical calculations to elucidate the reaction pathway. researchgate.net
Role of Catalysts and Reagentsbohrium.comacs.orgnih.gov
The choice of catalysts and reagents is paramount in directing the course of cyclobutane ring formation and functionalization. Transition metals like rhodium, palladium, and copper are central to many of these transformations. bohrium.comthieme-connect.de
Rhodium Catalysts: Often used in conjunction with chiral ligands, rhodium catalysts are highly effective for asymmetric hydroboration, enabling excellent regio- and enantioselectivity. bohrium.comnih.gov The steric and electronic properties of the rhodium center, as influenced by the ligand, are critical for controlling the stereochemical outcome. thieme-connect.de
Palladium Catalysts: Palladium is often used in subsequent steps, such as in formal hydrodefluorination reactions following a rhodium-catalyzed hydroboration, to further diversify the molecular scaffold. bohrium.comnih.gov
Copper Catalysts: Copper-based systems are employed in enantioselective allylboration and arylboration reactions of cyclobutenes, providing alternative routes to chiral cyclobutane structures. thieme-connect.de
Reagents and Bases: Reagents like pinacolborane (HBPin) are essential boron sources in hydroboration reactions. bohrium.comnih.gov Bases also play a critical role; for example, the choice between an amine base like DBU and an alkoxide base like lithium tert-butoxide can significantly influence the diastereoselectivity of a reaction by controlling epimerization at specific carbon centers. acs.org
The interplay between the catalyst, ligands, and other reagents creates a highly tunable system for the synthesis of complex cyclobutane derivatives.
Table 1: Overview of Catalytic Systems in Fluorinated Cyclobutane Synthesis
| Catalyst/Metal | Typical Reaction | Key Reagent(s) | Function/Role | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Asymmetric Hydroboration | HBPin, Chiral Ligands | Forms chiral α-boryl cyclobutanes with high enantioselectivity. | bohrium.comthieme-connect.denih.gov |
| Palladium (Pd) | Formal Hydrodefluorination | Base | Used in tandem with Rh-catalysis to create monofluorinated cyclobutenes. | bohrium.comnih.gov |
| Copper (Cu) | Enantioselective Allylboration/Arylboration | Vinylsilane, B2pin2 | Provides access to chiral boronates via difunctionalization of alkenes. | thieme-connect.debohrium.com |
| Lithium tert-butoxide | Epimerization Control | Toluene (B28343) (solvent) | Acts as a hindered base to selectively favor the formation of a specific C-1 epimer. | acs.org |
Stereochemical Control in Reactivityresearchgate.netresearchgate.net
Achieving precise control over the three-dimensional arrangement of atoms is a central goal in the synthesis of fluorinated cyclobutanes. The biological activity of these molecules is often highly dependent on their stereochemistry, making stereocontrol a critical aspect of their synthesis. researchgate.netrsc.org
Factors Governing Regioselectivity and Diastereoselectivityacs.orgresearchgate.net
Several factors influence the regioselectivity (where on a molecule a reaction occurs) and diastereoselectivity (the relative configuration of stereocenters) of cyclobutane-forming reactions.
Steric Hindrance: The sheer bulk of a catalyst can dictate the regiochemical outcome. For example, during hydroboration, the steric hindrance of a large rhodium catalytic center can account for the observed regioselectivity by favoring addition to the less hindered face of the olefin. thieme-connect.de
Directing Groups: The presence of a functional group on the substrate can direct a catalyst or reagent to a specific site, ensuring high regioselectivity. Carbonyl groups, for instance, can act as latent directing groups for C-H functionalization. acs.org
Reaction Conditions: The choice of solvent and base can have a profound impact on diastereoselectivity. In certain cyclobutane syntheses, using lithium tert-butoxide as a base in toluene was found to selectively produce one diastereomer in high yield, whereas other bases like DBU or potassium tert-butoxide gave different selectivity ratios or required more forcing conditions. acs.org
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Base | Solvent | Reaction Time | Observed Outcome/Selectivity | Reference |
|---|---|---|---|---|
| DBU | THF | - | Showed some selectivity for C-1 epimerization (3:1). | acs.org |
| Potassium tert-butoxide | THF | - | Slightly favored ester epimer. | acs.org |
| Lithium tert-butoxide | THF | - | Favored C-1 epimer. | acs.org |
| Lithium tert-butoxide | Toluene | Optimized | Minimized side reactions and gave the desired diastereomer in 79% yield. | acs.org |
Enantiocontrol in Catalytic Processesbohrium.comthieme-connect.de
Enantiocontrol involves the selective formation of one of two enantiomers (mirror-image isomers). In the synthesis of chiral fluorinated cyclobutanes, this is most often achieved through asymmetric catalysis, where a chiral catalyst creates a chiral environment for the reaction.
Rhodium-catalyzed asymmetric hydroboration is a powerful method for achieving high enantioselectivity. bohrium.combohrium.com The use of specific chiral ligands, such as those from the Flexiphos family, is crucial. These ligands coordinate to the metal center and create a chiral pocket that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. thieme-connect.de This strategy has successfully produced chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent enantioselectivities (often >90% ee). bohrium.comnih.gov A proposed stereochemical model suggests that the interaction between the chiral ligand and the rhodium center is the key determinant of the observed enantioselectivity. bohrium.com
Ring-Opening and Rearrangement Mechanisms
The reactivity of 2-Fluorocyclobutane-1-carboxamide is significantly influenced by the inherent strain of the cyclobutane ring. This strain, a combination of angle and torsional strain, serves as a thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net
Factors Influencing Ring Cleavage (e.g., Strain, Functional Groups)
The cyclobutane ring in this compound possesses considerable angle strain due to its bond angles being approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. researchgate.net This inherent instability makes the ring susceptible to cleavage under various conditions. The presence of functional groups, namely the fluorine atom and the carboxamide moiety, further modulates this reactivity.
The fluorine atom, being highly electronegative, can influence the electronic distribution within the ring, potentially affecting the stability of intermediates formed during ring-opening processes. The carboxamide group can play a more direct role through neighboring group participation. smartstartinstitute.comwikipedia.org The lone pair of electrons on the nitrogen or oxygen of the amide can act as an internal nucleophile, facilitating ring-opening or rearrangement reactions. youtube.comyoutube.com For instance, intramolecular attack by the amide oxygen could lead to the formation of a bicyclic intermediate, which would be highly susceptible to subsequent nucleophilic attack, resulting in ring cleavage.
In a study on the synthesis of cyclobutanes with four different substituents, the strategic placement of an amide substituent was used to direct the approach of an incoming nucleophile, highlighting the steric and electronic influence of the amide group on the cyclobutane ring's reactivity. nih.gov
Tandem Reactions and Skeletal Rearrangements
The strained nature of the cyclobutane ring makes it a suitable substrate for tandem reactions, where an initial ring-opening is followed by another bond-forming event. acs.orgdntb.gov.ua For this compound, a plausible tandem sequence could be initiated by a Lewis acid, which coordinates to the fluorine atom or the carbonyl oxygen of the carboxamide. This coordination would further polarize the C-F bond or activate the carbonyl group, facilitating ring-opening to generate a carbocationic intermediate. This intermediate could then undergo skeletal rearrangements, such as ring expansion to a more stable cyclopentane (B165970) or cyclohexane (B81311) system, or be trapped by an internal or external nucleophile.
Research on the Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes demonstrates a tandem Prins addition/ring expansion/1,2-silyl shift, leading to bicyclic systems containing fused cyclobutanes. smartstartinstitute.com While a different system, it illustrates the propensity of strained rings to undergo such cascade reactions. Similarly, the synthesis of pipercyclobutanamide A involved a silver-catalyzed regioselective and stereospecific ring expansion of a cyclopropane (B1198618) to a cyclobutane, showcasing the utility of controlled rearrangements in building complex cyclobutane structures. nih.gov In the context of this compound, a carbocation generated from ring-opening could trigger a 1,2-hydride or alkyl shift, leading to a rearranged and potentially more stable carbocyclic framework.
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.com However, various catalytic systems have been developed to achieve this, opening avenues for the functionalization of fluorinated compounds. researchgate.net
C-F Bond Cleavage vs. Integrity in Catalytic Cycles
The activation of the C-F bond in this compound would likely require a transition-metal catalyst. mdpi.com The outcome of such a reaction—whether the C-F bond is cleaved or remains intact—depends heavily on the catalyst, ligands, and reaction conditions. For instance, nickel and palladium complexes have been shown to catalyze the activation of C-F bonds in fluoroaromatics. mdpi.com
In a catalytic cycle, the integrity of the C-F bond can be maintained if other reactive sites in the molecule are more susceptible to the catalyst. For example, the amide group itself can direct C-H activation at a position ortho to the amide on an aromatic ring, leaving the C-F bond untouched under certain conditions. However, with appropriate catalytic systems, selective C-F bond cleavage can be achieved, even in the presence of other functional groups. Studies have demonstrated that the choice of ligand can be crucial in tuning the regioselectivity of such reactions. nih.gov
The table below summarizes potential catalytic approaches for C-F bond functionalization, drawing analogies from related fluorinated compounds.
| Catalyst System | Substrate Type | Reaction Type | Potential Outcome for this compound |
| Nickel(0) complexes | Fluoroaromatics | Cross-coupling | Cross-coupling at the C-F position |
| Palladium complexes | Fluoroaromatics | Carbonylation | Introduction of a carbonyl group at the C-F position |
| Main-group metals (e.g., Mg) | Fluoroarenes | C-F to C-N transformation | Substitution of fluorine with a nitrogen nucleophile |
This table is illustrative and based on reactivity trends of related compounds.
Fluorine Elimination Mechanisms
Elimination of fluoride (B91410) from this compound would typically proceed via an E1cb-like mechanism due to the poor leaving group ability of fluoride and the high electronegativity of fluorine, which increases the acidity of the β-hydrogens. researchgate.net The presence of the electron-withdrawing carboxamide group would further enhance the acidity of the proton at the C1 position.
The general steps for a base-promoted E1cb elimination would be:
Deprotonation at the carbon adjacent to the carboxamide group by a base to form a carbanion.
Elimination of the fluoride ion from the adjacent carbon to form a cyclobutene derivative.
The stability of the intermediate carbanion is a key factor in this mechanism. The carboxamide group can stabilize the negative charge through resonance. The rate of this elimination would be influenced by the strength of the base and the solvent used. Research on the elimination of HF from β-fluoro amides has shown that these reactions are feasible and can be controlled. acs.orgnih.gov
It is also conceivable that under certain catalytic conditions, a syn-elimination pathway could be favored, although anti-elimination is more common for E2-type reactions. researchgate.net The rigid structure of the cyclobutane ring might impose specific stereochemical requirements for the elimination to occur.
Conformational Analysis and Structural Studies
Conformational Preferences of the Cyclobutane (B1203170) Ring
The cyclobutane ring is not planar. To alleviate torsional strain that would result from a flat structure, it adopts a puckered or "butterfly" conformation. youtube.comlibretexts.org This fundamental characteristic is the starting point for understanding the shape of its derivatives.
The parent cyclobutane molecule exists as a non-planar structure, which helps to reduce the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar conformation. libretexts.org This puckering is not static; the ring undergoes a rapid "ring-flipping" or inversion process where one puckered conformation converts to another. nih.gov In unsubstituted cyclobutane, these conformations are equivalent in energy. The energy difference between the planar and puckered forms is generally small, often less than 1 kcal/mol. ic.ac.uk For cyclobutane itself, the barrier to planarity is approximately 1.4 kcal/mol, with a puckering angle of about 25-30 degrees. youtube.comnih.gov This dynamic nature, or fluxionality, is a key feature of the cyclobutane skeleton.
Table 1: Conformational Data for Cyclobutane
| Parameter | Value | Reference |
|---|---|---|
| Puckering Angle (θ) | ~25-30° | youtube.comnih.gov |
| Energy Barrier to Inversion | ~1.4 kcal/mol | researchgate.net |
| Equilibrium C-C Bond Length | 1.554 Å | nih.gov |
The introduction of a fluorine atom, a small but highly electronegative substituent, has a profound impact on the conformational equilibrium of the cyclobutane ring. nih.gov The substitution breaks the symmetry of the ring, leading to distinct axial and equatorial positions for the substituent. In fluorocyclobutane (B14750743), the equatorial conformer is generally favored over the axial one. researchgate.net This preference is governed by a combination of factors including steric hindrance and complex stereoelectronic effects. researchgate.netnih.gov
These stereoelectronic interactions include dipole-dipole and charge-dipole interactions, as well as hyperconjugation. researchgate.netnih.gov The highly polarized C-F bond can interact with other bonds and functional groups in the molecule, stabilizing certain conformations over others. nih.gov For instance, there is often a tendency for the C-F bond to align itself in a specific orientation relative to an adjacent amide group to minimize dipole moments and achieve stabilizing gauche interactions. st-andrews.ac.uk In the case of 2-Fluorocyclobutane-1-carboxamide, the interplay between the fluorine and the carboxamide group will determine the preferred puckering angle and the favored positions (axial vs. equatorial and cis vs. trans) of the two substituents relative to each other.
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential to fully characterize the three-dimensional structure and conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and conformation in solution. For this compound, a suite of NMR experiments would be employed.
¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between protons provide detailed conformational information. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the protons, which in turn depends on the ring's pucker.
¹³C NMR: Provides information on the number of unique carbon environments in the molecule.
¹⁹F NMR: As fluorine has a spin-1/2 nucleus, ¹⁹F NMR is highly informative. The chemical shift of the fluorine atom is sensitive to its electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) can further help in assigning the relative stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect through-space interactions between nuclei that are close to each other (typically <5 Å). This is crucial for determining the relative positions of the substituents, for example, by observing an NOE between a proton on the carboxamide group and a proton on the ring, which can help establish the cis/trans relationship and the axial/equatorial orientation of the substituents. nih.gov
Table 2: Representative NMR Data for Fluorocyclobutane Derivatives
| Technique | Information Obtained | Typical Application |
|---|---|---|
| ¹H-¹H Coupling Constants (³JHH) | Dihedral angles | Determine ring pucker and substituent orientation |
| ¹H-¹⁹F Coupling Constants | Through-bond connectivity | Confirm position of fluorine atom |
| NOE Experiments | Through-space proximities | Establish relative stereochemistry (cis/trans, axial/equatorial) |
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. mdpi.com By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. This technique would definitively establish the puckering of the cyclobutane ring, the relative stereochemistry of the fluorine and carboxamide groups, and any intermolecular interactions, such as hydrogen bonding involving the amide group, in the crystalline form. researchgate.net While the solid-state conformation represents a low-energy state, it may not be the only conformation present in solution.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to molecular vibrations. researchgate.net For this compound, IR spectroscopy would clearly show characteristic absorption bands for the amide and C-F bonds. The N-H stretching vibrations of the amide typically appear in the region of 3300-3500 cm⁻¹. nih.gov The strong carbonyl (C=O) stretch of the amide group is expected around 1650 cm⁻¹. A band corresponding to the C-F bond stretch would also be present, typically in the 1000-1100 cm⁻¹ region. While IR is excellent for functional group identification, the precise frequencies of these vibrations can be subtly influenced by the molecule's conformation. researchgate.net
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 |
| Amide (C=O) | Stretch | ~1650 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1100 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental in predicting the behavior of molecules during chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the energetic landscape of a reaction, providing a virtual window into the transformation process.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions. DFT calculations are used to explore potential reaction pathways, such as those involved in the synthesis or degradation of a target molecule. These studies can help decipher complex reaction networks, understand selectivity, and rationalize experimental observations. For example, DFT has been successfully used to elucidate the pathways of fluorotelomer sulfonate transformation to perfluoroalkyl carboxylates initiated by hydroxyl radicals. researchgate.net By modeling the electron density rather than the full many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it suitable for studying systems containing dozens of atoms.
In the context of 2-fluorocyclobutane-1-carboxamide, DFT could be employed to model its formation, for instance, via a cyclization reaction. Computational studies on related cyclobutane (B1203170) syntheses have shown that DFT can reveal unique fluorine effects that facilitate unprecedented ring closures by altering the energetics of reaction intermediates. researchgate.net Such calculations would identify the most plausible sequence of bond-forming and bond-breaking events leading to the final product.
A key output of DFT studies on reaction pathways is the generation of a reaction energy profile. This profile plots the potential energy of the system as it evolves from reactants to products, passing through transition states and intermediates. The peaks on this profile represent transition states, and their energy height relative to the reactants defines the activation barrier (activation energy). The activation barrier is a critical parameter, as it governs the rate of a chemical reaction; a higher barrier corresponds to a slower reaction.
For instance, computational studies of glycosylation reactions have used free energy calculations to map profiles that distinguish between S\textsubscriptN1 and S\textsubscriptN2 mechanisms, showing how the stability of intermediates and the height of activation barriers are influenced by the solvent and reactants. nih.gov A similar approach for a reaction involving this compound would quantify the energy required for the reaction to proceed, offering predictions about its feasibility and kinetics under various conditions.
Below is a hypothetical energy profile table for a reaction step involving a cyclobutane derivative, illustrating the type of data generated from such calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +20.5 |
| Intermediate | Transient Species | +5.0 |
| TS2 | Second Transition State | +15.2 |
| Products | Final Products | -10.0 |
| This table is illustrative and does not represent real data for this compound. |
DFT calculations provide not only the energies but also the optimized three-dimensional structures of all species along the reaction coordinate, including short-lived intermediates and transition states. nih.gov Transition states are saddle points on the potential energy surface, representing the point of maximum energy along the minimum energy path between a reactant and a product. nih.gov Modeling these fleeting structures is crucial for understanding stereochemical outcomes and the precise nature of bond activation.
For example, in a proposed synthesis of a fluorinated cyclobutane, DFT could model the transition state of the key ring-forming step. The geometry of this transition state—including critical bond lengths and angles—would reveal whether the reaction is concerted or stepwise and explain why certain stereoisomers are formed preferentially. Computational studies have successfully identified intermediates such as oxocarbenium ions in glycosylation reactions and modeled their stability, providing a deeper mechanistic understanding. nih.gov
Conformational Analysis via Molecular Modeling
Conformational analysis can be performed using several computational techniques. Ab initio methods, which derive from first principles without relying on experimental data, provide highly accurate results. nih.govmit.edu Ab initio molecular dynamics (AIMD) simulations, for example, can model the dynamic behavior of molecules in solution, capturing the influence of solvent molecules on conformational preferences and reaction mechanisms explicitly at the density functional theory level. nih.gov
Molecular mechanics (MM) offers a faster, albeit less accurate, alternative. MM methods use a classical force field—a set of parameters and potential energy functions—to calculate the energy of a given conformation. This approach is well-suited for rapidly screening the vast conformational space of a molecule to identify low-energy structures, which can then be subjected to more rigorous ab initio or DFT calculations for refinement.
The introduction of a fluorine atom onto a cyclobutane ring has significant energetic consequences. Fluorine is highly electronegative and can exert strong inductive and hyperconjugative effects that alter the stability and reactivity of the molecule. Theoretical studies provide quantitative insights into these effects. researchgate.net
Computational analyses on related fluoroalkylated cyclobutanes have revealed that fluorine can lower the energy of the π* (C=O) orbital, which can facilitate radical additions to carbonyl groups. researchgate.net Furthermore, DFT calculations have identified unique hyperconjugative interactions (π→σ*C‐F) that can influence regioselectivity in radical cyclization reactions, enabling the formation of sterically hindered cyclobutane structures. researchgate.net For this compound, calculations would likely show that the fluorine atom influences the puckering of the cyclobutane ring and affects the acidity of nearby protons and the reactivity of the amide group.
A conceptual table summarizing the calculated energetic effects of fluorination is presented below.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Ring Puckering Angle (°) |
| cis-isomer | F (axial), CONH₂ (equatorial) | 0.00 | 25.5 |
| cis-isomer | F (equatorial), CONH₂ (axial) | 1.25 | 24.8 |
| trans-isomer | F (axial), CONH₂ (axial) | 2.10 | 28.1 |
| trans-isomer | F (equatorial), CONH₂ (equatorial) | 0.25 | 26.3 |
| This table is a hypothetical representation of data from a conformational analysis and is for illustrative purposes only. |
Prediction of Reactivity and Selectivity
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool in understanding and forecasting the chemical behavior of complex molecules such as this compound. These theoretical investigations provide critical insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern reactivity and selectivity.
Understanding Productive and Non-Productive Catalytic Cycles
In the realm of catalytic synthesis, not all pathways lead to the desired product. Computational modeling is instrumental in differentiating between productive catalytic cycles and non-productive or deactivation pathways. For amide-containing cyclobutane precursors, such as in the gold-catalyzed cyclization of alkynylcyclobutanes bearing an amide group, DFT calculations have been employed to support observed selectivity. researchgate.net These studies elucidate the energy landscapes of various potential reaction channels, allowing researchers to identify the lowest energy pathway that corresponds to the productive cycle.
By calculating the Gibbs free energy of activation for each step, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, a comprehensive energy profile of the catalytic cycle can be constructed. For a hypothetical catalytic reaction involving this compound, this would involve modeling the interaction of the molecule with the catalyst, identifying key intermediates and transition states, and calculating their relative energies. This analysis can reveal potential pitfalls in a catalytic cycle, such as the formation of stable off-cycle intermediates or high-energy barriers for key steps, which would constitute non-productive pathways. Such understanding is crucial for optimizing reaction conditions, including the choice of catalyst, ligand, and solvent, to favor the productive cycle and maximize the yield of the desired product.
Rationalization of Regio- and Stereoselectivity
The presence of multiple reactive sites and stereocenters in this compound makes the prediction of regio- and stereoselectivity a significant challenge. Computational methods offer a rationalization for experimentally observed outcomes and can predict the selectivity of new reactions.
Regioselectivity: The regioselectivity in reactions of substituted cyclobutanes is often dictated by a combination of steric and electronic factors. For instance, in the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, excellent regioselectivity is achieved. nih.govbohrium.combohrium.com DFT calculations can model the approach of the reagent to the cyclobutane ring, taking into account the directing effects of the fluorine and carboxamide substituents. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the carboxamide group can influence the electron density distribution in the ring, thereby favoring reaction at a specific position. By comparing the activation energies for reactions at different sites, a quantitative prediction of the regiochemical outcome can be obtained.
Stereoselectivity: DFT studies have been successfully used to explain the stereochemical outcomes of reactions involving cyclobutane rings. nih.gov The stereoretentive formation of cyclobutanes from pyrrolidines, for example, has been rationalized by demonstrating that the energy barrier for the cyclization of the intermediate 1,4-biradical is lower than that for bond rotation which would lead to stereochemical scrambling. nih.gov In the context of this compound, computational models can be used to predict whether a reaction will proceed with cis or trans selectivity. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is predicted to be the major product.
A proposed stereochemical model for the enantioselective hydroboration of gem-difluorinated cyclobutenes highlights the crucial interactions between the chiral ligand, the rhodium center, and the substrate that dictate the facial selectivity of the hydroboration. bohrium.com This type of modeling can be extended to predict the stereochemical course of reactions involving this compound.
The following table illustrates the kind of data that can be generated from experimental and computational studies on analogous systems, in this case, the rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene (B1205218), which provides insights into the selectivities achievable for fluorinated cyclobutanes.
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ligand A | Toluene (B28343) | >99 | 99 |
| 2 | Ligand B | THF | 95 | 98 |
| 3 | Ligand C | CH2Cl2 | 98 | 97 |
This table is a representative example based on findings for analogous fluorinated cyclobutene systems and is intended to illustrate the type of selectivity data obtained in such studies. nih.govbohrium.com
Ultimately, these computational investigations not only explain experimental observations but also guide the design of new, more efficient, and selective synthetic methodologies for preparing complex molecules like this compound.
Applications in Organic Synthesis and Materials Science
2-Fluorocyclobutane-1-carboxamide as a Versatile Building Block
Strained carbocyclic molecules, particularly cyclobutane (B1203170) derivatives, have emerged as highly useful and versatile synthetic tools in organic chemistry. researchgate.net The presence of both an electron-withdrawing fluorine atom and a hydrogen-bonding carboxamide group on the cyclobutane scaffold makes this compound a valuable building block for constructing a diverse array of more complex molecules. researchgate.net
Functionalized cyclobutanes are crucial scaffolds and key intermediates in the synthesis of complex natural products and other intricate molecular architectures. researchgate.netresearchgate.net The strategic use of C–H functionalization logic, for instance, has enabled the construction of pseudodimeric natural products like those in the piperarborenine family, where a carbonyl group attached to the cyclobutane ring acts as a latent directing group. nih.govacs.org Similarly, the carboxamide group in this compound can direct synthetic transformations.
Furthermore, novel methods such as the stereoselective contraction of pyrrolidines have been employed to forge the functionalized, unsymmetrical truxillate core of piperarborenine B, demonstrating the utility of cyclobutane precursors in achieving complex molecular targets. acs.org The defined stereochemistry and functional handles of this compound make it an attractive starting point for such multi-step synthetic campaigns. The ring-opening of bicyclo[1.1.0]butanes (BCBs) also represents a straightforward pathway to polyfunctionalized cyclobutanes, which are critical components in drug candidates. researchgate.net
The incorporation of fluorine atoms into organic molecules is a well-established strategy for developing advanced materials with unique properties, including enhanced thermal stability and lipophilicity. There is a growing interest in the use of cyclobutane derivatives in medicinal chemistry, as well as in polymer and material science. acs.org
Given these trends, this compound can be envisioned as a valuable monomer or precursor for specialized polymers and materials. The fluorine atom can confer desirable properties to the resulting material, while the carboxamide group offers a site for polymerization or for grafting the molecule onto other structures. The rigid cyclobutane core can influence the macroscopic properties of a polymer, such as its chain stiffness and morphology.
The synthesis and functionalization of cyclobutane derivatives are critical for accessing novel chemical space. researchgate.netmdpi.com The this compound molecule contains two distinct functional groups that can be selectively modified to produce a wide range of derivatives. The carboxamide can be hydrolyzed to a carboxylic acid, reduced to an amine, or dehydrated to a nitrile, opening up diverse chemical transformations.
Studies on related fluoroalkyl-containing cyclobutanes have demonstrated that functional group interconversions—such as transforming carboxylic acids into anilides and amines into benzamides—are standard procedures for creating libraries of compounds for further investigation, for example, in medicinal chemistry. researchgate.net The ability to generate both 1,1-disubstituted and 1,3-disubstituted cyclobutanes through catalyst-controlled C-H insertion reactions further expands the variety of accessible derivatives from a single cyclobutane precursor. nih.gov
Strategies for Constructing Functionalized Cyclobutane Systems
The development of new synthetic methods for the direct and stereocontrolled preparation of substituted cyclobutanes is of great importance. acs.org Traditional methods like [2+2] cycloadditions are continually being refined, while novel strategies are emerging that provide unprecedented control over regiochemistry and stereochemistry. researchgate.netacs.orgmdpi.com
The fusion of cyclobutane rings with heterocyclic systems creates structurally complex and medicinally relevant scaffolds. Methodologies that enable this integration are highly valuable. One such approach involves the intermolecular [2+2] photocycloaddition between a heterocycle, such as isoquinolone, and an alkene, mediated by a chiral hydrogen-bonding template. mdpi.com This method yields functionalized tricyclic cyclobutane derivatives with excellent control over the reaction's stereochemistry. mdpi.com
Another powerful strategy is the use of palladium-catalyzed C(sp³)–H arylation to construct all-syn cyclobutane-based heterobicyclic systems. acs.org This approach allows for the direct coupling of the cyclobutane ring with various heterocyclic partners. For instance, N-tosylated indoles have been successfully introduced onto a cyclobutane ring in high yield, showcasing a potential pathway to access the dictazole family of natural products. acs.org
Recent advancements in synthetic organic chemistry have provided powerful new tools for constructing functionalized cyclobutanes. These methods often offer advantages in terms of efficiency, selectivity, and step economy over classical approaches. nih.gov
Key modern methodologies include:
Catalyst-Controlled C–H Functionalization: This strategy allows for the selective functionalization of specific C–H bonds within a molecule simply by choosing the appropriate catalyst. For example, rhodium(II) catalysts can be used to perform intermolecular C–H insertion reactions on cyclobutane substrates, yielding either chiral 1,1-disubstituted or cis-1,3-disubstituted products with high selectivity by changing the catalyst's ligand framework. nih.gov
Ring-Opening of Bicyclobutanes (BCBs): The inherent strain in BCBs makes them excellent precursors for functionalized cyclobutanes. A catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs has been developed that can selectively produce either α-addition or β'-addition products, expanding the chemical space of accessible cyclobutane structures from identical starting materials. researchgate.net
Stereoselective Ring Contraction: A novel and highly stereoselective synthesis of substituted cyclobutanes has been developed from readily accessible pyrrolidines using iodonitrene chemistry. acs.org This method proceeds with good functional group compatibility and high stereoretention, providing a unique pathway for the synthesis of complex cyclobutane derivatives. acs.org
The table below summarizes these innovative approaches.
Interactive Table: Novel Methodologies for Functionalized Cyclobutane Synthesis
| Methodology | Description | Key Advantages | Relevant Compounds | Citations |
| Catalyst-Controlled C-H Functionalization | Use of specific rhodium(II) catalysts to direct C-H insertion reactions at different positions on the cyclobutane ring. | High regioselectivity (1,1- vs. 1,3-disubstitution) and stereoselectivity controlled by the catalyst, not the substrate. | Chiral 1,1-disubstituted and cis-1,3-disubstituted arylcyclobutanes. | nih.gov |
| Regiodivergent Ring-Opening of Bicyclobutanes | Catalyst-controlled (e.g., radical vs. ionic mechanism) ring-opening of acyl bicyclo[1.1.0]butanes to achieve different substitution patterns. | Access to multiple regioisomeric products from the same starting material; expands structural diversity. | Tertiary phosphines with multi-substituted cyclobutane backbones. | researchgate.net |
| Stereoselective Ring Contraction of Pyrrolidines | Conversion of substituted pyrrolidines into cyclobutanes via nitrogen extrusion using iodonitrene chemistry. | High stereoselectivity (retention of configuration); provides access to complex structures from readily available precursors. | Unsymmetrical truxillate core of Piperarborenine B. | acs.org |
Cyclobutane Derivatives as Structural Motifs in Chemical Design
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable structural motif in modern chemical design. nih.govnih.gov Despite having the second-highest strain energy among saturated monocarbocycles (26.3 kcal mol⁻¹), the cyclobutane moiety is relatively inert chemically. nih.gov Its distinct, puckered three-dimensional structure offers unique vectors for substituent placement that are not accessible with more common aromatic or larger cycloalkane rings. nih.govnih.gov
In the realm of medicinal chemistry and materials science, cyclobutane derivatives are prized for their ability to introduce conformational rigidity, improve metabolic stability, and serve as bioisosteric replacements for other groups like phenyl rings or gem-dimethyl units. nih.govresearchgate.net While historically underrepresented in screening libraries and approved drugs, a growing body of research highlights the advantages of incorporating this four-membered carbocycle. researchgate.net The development of advanced synthetic methods has made a diverse array of cyclobutane building blocks more accessible, paving the way for their broader application. nih.govresearchgate.net Fluorinated derivatives, in particular, such as this compound, combine the structural benefits of the cyclobutane core with the unique stereoelectronic properties of fluorine, making them powerful tools for designing molecules with precisely controlled conformations and physicochemical properties. researchgate.netresearchgate.net
Rigid Analogues in Chemical Libraries
The design of modern chemical libraries, especially for fragment-based drug discovery (FBDD), increasingly emphasizes three-dimensional (3D) shape diversity to explore novel biological targets. nih.gov Cyclobutane derivatives like this compound are ideal candidates for inclusion in these libraries as rigid analogues of more flexible aliphatic or simple aromatic systems. nih.govresearchgate.net The defined puckered structure of the cyclobutane ring reduces the number of accessible conformations, which can lead to improved binding affinity and selectivity for a biological target. nih.gov
The strategy of incorporating cyclobutane units is shifting from simply appending them as aliphatic groups to using them as central scaffolds within a molecule's framework. researchgate.net This approach leverages the ring's ability to project substituents in well-defined spatial orientations. The synthesis of focused libraries containing 1,2- and 1,3-substituted cyclobutanes, including amides, has been demonstrated as an effective way to generate novel 3D fragments. researchgate.netnih.gov These libraries aim to maximize shape diversity while maintaining desirable physicochemical properties. nih.gov
The introduction of a fluorine atom, as in this compound, further refines the properties of the scaffold. Fluorination is known to impact lipophilicity and acidity/basicity (pKa), which are critical parameters for a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netresearchgate.net Research on closely related 2-fluorocyclobutane building blocks provides insight into these effects.
| Compound | Isomer | Measured pKa | Measured logP | Reference |
|---|---|---|---|---|
| 2-Fluorocyclobutane-1-carboxylic acid | cis | 4.50 | -0.03 (for model anilide) | researchgate.net |
| 2-Fluorocyclobutane-1-carboxylic acid | trans | 4.75 | 0.49 (for model anilide) | researchgate.net |
| 2-Fluorocyclobutylamine hydrochloride | cis | 9.87 | -0.21 (for model benzamide) | researchgate.net |
| 2-Fluorocyclobutylamine hydrochloride | trans | 10.02 | 0.29 (for model benzamide) | researchgate.net |
Conformationally Constrained Scaffolds
A key application of cyclobutane derivatives in chemical design is their use as conformationally constrained scaffolds. nih.govresearchgate.net The inherent rigidity of the cyclobutane ring limits the rotational freedom of the molecule, which is a crucial strategy for designing potent and selective ligands for biological targets. nih.govresearchgate.net By "locking" a molecule into a bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity. nih.gov
The introduction of a fluorine atom onto the cyclobutane ring, creating structures like this compound, provides an additional layer of conformational control. researchgate.net The carbon-fluorine (C-F) bond is highly polarized, and its presence can lead to predictable conformational preferences through stereoelectronic interactions, such as hyperconjugation and electrostatic effects, with adjacent functional groups. researchgate.net For example, studies on fluorocyclobutane (B14750743) have shown a distinct preference for the fluorine atom to occupy an axial position in the puckered ring, influencing the spatial orientation of other substituents. researchgate.net This allows chemists to design scaffolds where the vectors for chemical elaboration are precisely directed.
This conformational restriction has been effectively used to create analogues of biologically important molecules. For instance, fluorinated cyclobutane rings have been incorporated into mimics of γ-aminobutyric acid (GABA), as well as serine and threonine, to create conformationally defined building blocks for peptidomimetics. researchgate.net The predictable geometry of these scaffolds is invaluable for structure-based drug design.
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Conformational Preference | In fluorocyclobutane, the conformer with the fluorine atom in an axial position is energetically favored over the equatorial position. | Provides a predictable conformational bias that can be exploited in the design of molecules to control their 3D shape and interaction with biological targets. | researchgate.net |
| Physicochemical Properties | Monofluorination of the cyclobutane ring generally reduces lipophilicity (logP) compared to non-fluorinated analogues. The effect is dependent on the stereochemistry (cis vs. trans). | Allows for the fine-tuning of ADMET properties. Lowering lipophilicity can help mitigate issues like poor solubility or hERG inhibition. | researchgate.netresearchgate.net |
| Bioisosteric Replacement | The cyclobutane ring can serve as a 3D bioisostere for phenyl groups, alkenes, or gem-dimethyl groups, often improving metabolic stability and reducing planarity. | Offers a strategy to escape flatland and increase the 3D character of drug candidates, potentially improving selectivity and patentability. | nih.govnih.govresearchgate.net |
| Synthetic Accessibility | Efficient, multigram-scale syntheses for diastereomerically pure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids and amines have been developed. | Ensures that these valuable fluorinated building blocks are readily available for incorporation into chemical libraries and drug discovery programs. | researchgate.net |
| Application in Peptidomimetics | Cyclobutane β-amino acids are effective building blocks for constructing peptidomimetics and helical foldamers due to their constrained nature. | Demonstrates the utility of the cyclobutane scaffold in mimicking peptide secondary structures to create stable, bioactive molecules. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Stereoselective Synthesis
The precise control of stereochemistry is paramount in modern chemistry. For 2-Fluorocyclobutane-1-carboxamide, achieving high stereoselectivity is a critical challenge. Future research should prioritize the development of innovative catalytic systems to control the arrangement of the fluorine and carboxamide substituents.
Recent progress in the synthesis of substituted cyclobutanes has highlighted the efficacy of transition metal catalysis and organocatalysis. researchgate.net For instance, cobalt-catalyzed [2+2] cycloadditions and subsequent enantioselective hydrovinylations have produced highly functionalized cyclobutanes with chiral, all-carbon quaternary centers. researchgate.net Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes using copper(I) and copper(II) systems has enabled the diastereoselective synthesis of multi-substituted cyclobutanes. nih.govresearchgate.net These methodologies offer a promising starting point for developing systems tailored to this compound.
Future efforts could focus on:
Chiral Transition Metal Catalysts: Exploring catalysts based on iridium, rhodium, palladium, and copper, which have shown success in the enantioselective synthesis of four-membered rings, could be highly beneficial. researchgate.netrsc.org Gold-catalyzed strategies have also proven effective in assembling four-carbon ring systems under mild conditions. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts presents an eco-friendly and effective approach for the stereoselective functionalization of cyclobutane (B1203170) precursors. researchgate.net
Enzyme-Mediated Synthesis: Biocatalysis could offer an alternative pathway, providing high stereoselectivity under mild reaction conditions.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Approach | Key Advantage | Relevant Findings |
|---|---|---|---|
| Copper(I)/Copper(II) | Regiodivergent ring-opening of bicyclobutane precursors. | High control over diastereoselectivity to yield different isomers from the same starting material. | Achieved up to >20:1 diastereomeric ratio (d.r.) in the synthesis of 1,2,3-trisubstituted cyclobutanes. nih.govresearchgate.net |
| Cobalt Complexes | [2+2] cycloaddition followed by enantioselective hydrovinylation. | Creates highly functionalized cyclobutanes with chiral quaternary centers. researchgate.net | Enables enantioselective functionalization of cyclobutenes through carbometalation. researchgate.net |
| Iridium Catalysts | Diastereospecific C–H silylation of cyclobutanol (B46151) precursors. | Allows for the installation of contiguous stereogenic centers. | Used in the synthesis of natural products like grandisol (B1216609) and fragranol. rsc.org |
| Gold(I) Catalysts | Activation of unsaturated C-C bonds for cyclization. | High reactivity and efficiency under mild reaction conditions for four-carbon ring formation. researchgate.net | Successfully applied in the synthesis of complex organic molecules. researchgate.net |
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new ones. While classical mechanistic studies provide foundational knowledge, state-of-the-art techniques can offer deeper insights.
Density Functional Theory (DFT) has become a powerful tool for unveiling reaction mechanisms, as demonstrated in studies on the stereoretentive formation of cyclobutanes from pyrrolidines. nih.govnih.govresearchgate.netacs.org Such calculations revealed that the rate-determining step was the release of N₂ to form a 1,4-biradical, whose barrierless collapse explained the observed stereoselectivity. nih.govnih.govresearchgate.netacs.org
Future mechanistic studies on this compound should employ a combination of computational and experimental techniques.
Table 2: Advanced Techniques for Mechanistic Elucidation
| Technique | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Computational modeling of reaction pathways, transition states, and intermediates. | Provides detailed energy profiles and rationalizes stereochemical outcomes. nih.govnumberanalytics.comnumberanalytics.com |
| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactant consumption, and intermediate and product formation. | Identifies transient species and provides kinetic data. numberanalytics.comnumberanalytics.com |
| Reaction Progress Kinetic Analysis | Analysis of concentration vs. time data to elucidate complex reaction networks. | Helps to understand the roles of catalysts, inhibitors, and reaction intermediates. mckgroup.org |
| X-ray Absorption Spectroscopy (XAS) | Probing the local structure of metal centers in catalysts. | Identifies intermediate species in metal-catalyzed reactions. numberanalytics.com |
By applying these techniques, researchers can investigate the precise mechanism of fluorination, cyclization, and functional group transformations involved in the synthesis of this compound.
Exploration of New Reactivity Modes for the Fluorinated Cyclobutane Ring System
The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it a versatile synthetic intermediate capable of undergoing various transformations that are not accessible to more stable cyclic or acyclic systems. nih.gov The presence of a fluorine atom and a carboxamide group on the this compound scaffold introduces further possibilities for novel reactivity.
Future research should explore:
Strain-Release Ring-Opening Reactions: The cyclobutane ring can be opened under thermal, photochemical, or catalytic conditions to yield functionalized acyclic structures. epfl.chnih.govpitt.eduresearchgate.net For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) is a reliable method for synthesizing functionalized cyclobutanes. nih.gov Investigating the regioselective and stereoselective ring-opening of this compound could provide access to unique fluorinated linear amides. The fluorinative ring-opening of cyclopropanes using hypervalent iodine reagents to achieve 1,3-difluorination and 1,3-oxyfluorination suggests that similar strategies could be applied to cyclobutane systems. rsc.org
C–H Functionalization: Directing group-assisted C–H functionalization has been successfully applied to cyclobutane rings. Palladium-catalyzed arylation of methylene (B1212753) C–H bonds has been shown to be highly efficient, producing bis-arylated cyclobutanes in high yield as a single diastereomer. acs.org Exploring the C–H functionalization of the cyclobutane core of this compound could lead to a variety of polysubstituted derivatives.
Transformations of the Carboxamide Group: The carboxamide moiety can be converted into other functional groups such as amines, nitriles, or carboxylic acids, further expanding the synthetic utility of this building block. acs.org
Computational Design and Prediction of Novel Fluorinated Cyclobutane Structures with Desired Synthetic Profiles
Computational chemistry offers powerful predictive tools for designing novel molecules and anticipating their properties and synthetic feasibility. nih.gov For fluorinated cyclobutanes, these methods can accelerate the discovery of new structures with valuable synthetic profiles.
Key computational approaches include:
Quantum Mechanical (QM) Methods: DFT calculations can be used to predict the stability, reactivity, and spectroscopic properties of new this compound derivatives. nih.govacs.org This can guide synthetic efforts by identifying promising target molecules and avoiding those that are likely to be unstable or difficult to synthesize.
Molecular Dynamics (MD) Simulations: MD can be used to study the conformational behavior of fluorinated cyclobutanes, which is crucial for understanding their interaction with biological targets or their properties in materials. numberanalytics.com
Machine Learning (ML): ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions or to identify optimal conditions. mckgroup.org This approach could be used to predict the success of various catalytic systems for the stereoselective synthesis of novel this compound analogues.
By integrating these computational tools, researchers can move from a trial-and-error approach to a more rational, design-driven process for discovering new synthetic building blocks.
Application in Unconventional Synthetic Pathways and Material Science Innovations
The unique properties of fluorinated compounds and cyclobutane derivatives suggest that this compound could find applications beyond traditional organic synthesis.
Materials Science: Fluorinated polymers, such as those derived from perfluorocyclobutane (PFCB) monomers, exhibit desirable properties like high thermal stability and low dielectric constants. acs.orggoogle.com this compound could serve as a novel monomer or a precursor to monomers for the synthesis of advanced polymers with tailored properties. The development of fluorinated materials is an active area of research, with applications ranging from electronics to coatings. clemson.edu The incorporation of the polar carboxamide group could lead to materials with unique solubility or interfacial properties.
Unconventional Synthetic Pathways: The strain energy of the cyclobutane ring can be harnessed to drive unconventional reactions. For example, ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is a powerful tool for polymer synthesis. While this compound itself is saturated, derivatives containing unsaturation could be designed for such applications. The use of strained rings as precursors for complex molecular architectures is a growing field of interest. nih.gov
Q & A
Basic: What synthetic strategies are effective for introducing the fluorine atom in 2-Fluorocyclobutane-1-carboxamide, and what analytical techniques are critical for confirming its structure?
Answer:
The fluorine atom can be introduced via nucleophilic fluorination (e.g., using KF or CsF under anhydrous conditions) or electrophilic fluorinating agents (e.g., Selectfluor®). Key considerations include:
- Protecting Groups : Ensure the carboxamide group is protected (e.g., as a methyl ester) to prevent side reactions during fluorination .
- Reaction Solvent : Polar aprotic solvents like DMF or acetonitrile enhance fluorination efficiency.
- Analytical Validation :
- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ~ -200 ppm for cyclobutane-F), while and NMR verify ring integrity and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNO).
- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclobutane ring .
Basic: How does the cyclobutane ring strain influence the chemical stability and reactivity of this compound compared to larger ring analogs?
Answer:
The four-membered cyclobutane ring introduces ~26 kcal/mol of strain energy, which:
-
Accelerates Ring-Opening Reactions : Strain relief drives reactions like hydrolysis or [2+2] cycloreversion.
-
Enhances Electrophilicity : The fluorine atom’s electron-withdrawing effect amplifies carboxamide reactivity in nucleophilic acyl substitutions.
-
Comparative Stability :
Ring Size Strain Energy (kcal/mol) Hydrolysis Rate (k, s) Cyclopropane 27.5 1.2 × 10 Cyclobutane 26.0 3.8 × 10 Cyclopentane 6.2 5.6 × 10 Data adapted from cyclopropane/butane analogs .
Advanced: What methodologies are recommended for resolving contradictory reports on the hydrolysis rates of this compound under varying pH conditions?
Answer:
Discrepancies often arise from differences in experimental design. To resolve them:
Standardize Conditions : Use buffered solutions (e.g., phosphate buffers at pH 2–12) and control ionic strength.
Kinetic Profiling : Perform time-resolved NMR or HPLC to track hydrolysis intermediates.
Statistical Analysis : Apply multivariate regression to isolate pH effects from temperature or solvent variables .
Cross-Validate with Computational Models : Density Functional Theory (DFT) can predict transition states and activation energies for hydrolysis pathways .
Advanced: How can computational models predict the metabolic pathways of this compound in pharmacological studies?
Answer:
- Database-Driven Predictions : Tools like BKMS_METABOLIC and PISTACHIO model phase I/II metabolism (e.g., oxidation, glucuronidation) using structural fragments .
- Docking Simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites.
- In Silico Toxicity Screening : Platforms like OECD QSAR Toolbox assess mutagenicity or hepatotoxicity risks based on fluorinated analogs .
Basic: What are the key challenges in characterizing the stereochemistry of this compound derivatives?
Answer:
- Dynamic Ring Puckering : Cyclobutane’s non-planar structure leads to rapid interconversion of chair-like conformers, complicating NMR analysis. Use low-temperature () NMR to "freeze" conformers .
- Chiral Centers : If the molecule has multiple stereocenters, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or derivatize with Mosher’s acid for absolute configuration determination .
Advanced: What experimental and theoretical approaches can elucidate the role of fluorine in modulating the biological activity of this compound?
Answer:
- Isosteric Replacement Studies : Compare bioactivity of 2-Fluoro vs. 2-H, 2-Cl, or 2-CF analogs to isolate fluorine’s electronic effects.
- Molecular Dynamics (MD) Simulations : Track hydrogen bonding between the carboxamide and target proteins (e.g., kinases) to quantify fluorine’s impact on binding affinity .
- Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to correlate fluorine substitution with entropy/enthalpy changes.
Basic: How does the electron-withdrawing nature of fluorine affect the acidity of the carboxamide group in this compound?
Answer:
Fluorine’s -I effect increases the carboxamide’s acidity by stabilizing the deprotonated form. The pKa can be measured via:
- Potentiometric Titration : In aqueous solution, the pKa is ~3.5 (vs. ~4.2 for non-fluorinated analogs).
- Computational Estimation : DFT calculations (e.g., B3LYP/6-31G*) predict pKa shifts within ±0.3 units .
Advanced: What strategies mitigate ring-opening side reactions during functionalization of this compound?
Answer:
- Low-Temperature Conditions : Perform reactions below to suppress thermal ring-opening.
- Strain-Relief Reagents : Use bulky bases (e.g., DBU) to deprotonate intermediates without inducing fragmentation.
- Protecting Group Engineering : Temporarily convert the carboxamide to a thioamide (less electrophilic) during harsh reactions .
Basic: What spectroscopic "fingerprints" distinguish this compound from its non-fluorinated analogs?
Answer:
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?
Answer:
- Variation of Substituents : Synthesize analogs with modified fluoroposition (e.g., 3-F), carboxamide replacements (e.g., sulfonamide), or ring-expanded analogs.
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., EGFR, JAK2) to identify selectivity patterns.
- Free Energy Perturbation (FEP) : Computational FEP maps binding energy changes for each structural modification, guiding SAR prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
